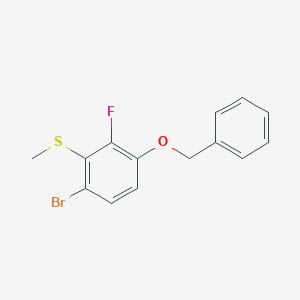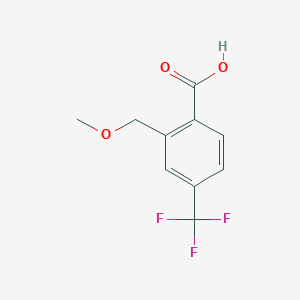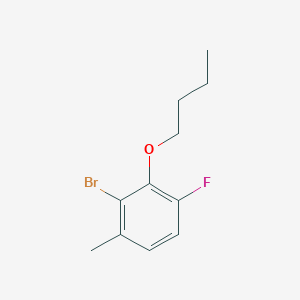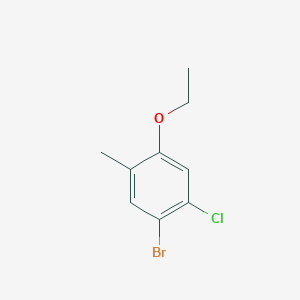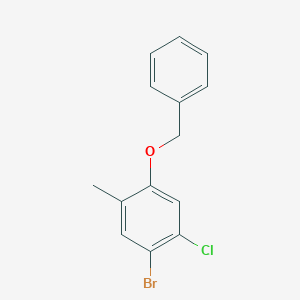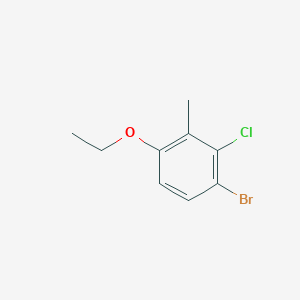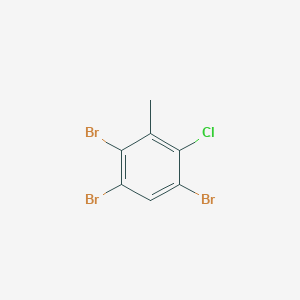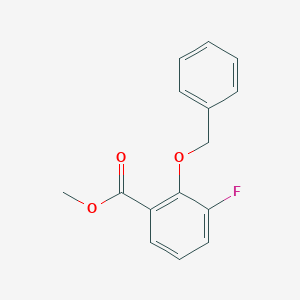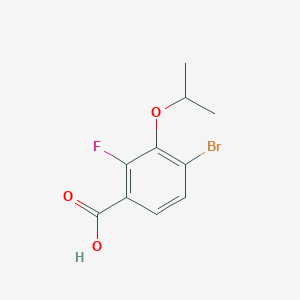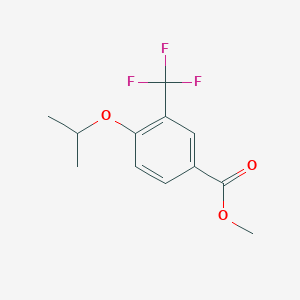
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene, also known as 4-Bromo-MMBTF, is a compound that is used in a variety of scientific research applications. It is a versatile organic compound that can be used for a variety of purposes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the study of the mechanism of action.
Aplicaciones Científicas De Investigación
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF has a variety of scientific research applications. It can be used as a reagent in the synthesis of other compounds, such as 4-bromo-2-(2,2,2-trifluoroethoxymethyl)-1-(trifluoromethoxy)benzene. It can also be used in the study of the mechanism of action of other compounds. Additionally, 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF can be used in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which in turn leads to an increase in the activity of those enzymes. This increased activity can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, the compound has been shown to increase the activity of certain enzymes, which could lead to various biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF in lab experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it ideal for use in lab experiments. Additionally, the compound is relatively inexpensive, making it an attractive option for researchers. However, there are some limitations to the use of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF in lab experiments. The compound is not as well-studied as some other compounds, so its full effects are not yet known. Additionally, the compound is not approved for human use, so it should not be used in experiments involving humans.
Direcciones Futuras
The potential applications of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF are vast, and there are many future directions that could be explored. One potential direction is the study of the compound’s effects on various diseases and conditions. Additionally, further research could be done on the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be done on the synthesis of the compound and the development of new synthesis methods. Finally, further research could be done on the potential applications of the compound in various scientific fields, such as medicine and pharmacology.
Métodos De Síntesis
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF can be synthesized from 4-bromobenzaldehyde and 2-methoxymethyl-1,3-dioxolane. First, 4-bromobenzaldehyde is reacted with 2-methoxymethyl-1,3-dioxolane in the presence of sodium hydroxide and a catalytic amount of potassium carbonate. This yields 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene. This synthesis method is relatively simple and efficient, making it a useful tool for researchers.
Propiedades
IUPAC Name |
4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVYJWJEOFAVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

